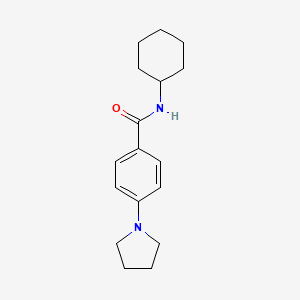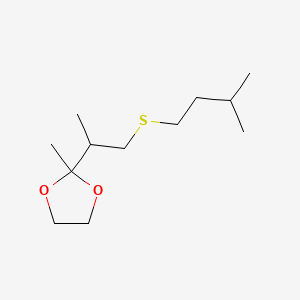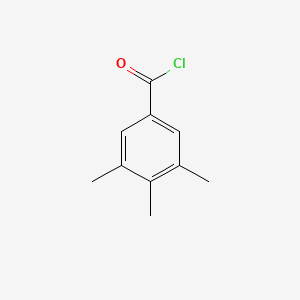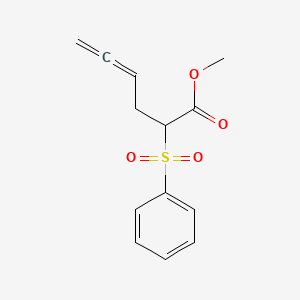
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is a chiral compound with a complex structure that includes multiple functional groups such as hydroxyl, methyl, and methylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid typically involves multiple steps, starting from simpler precursors. The synthetic route may include the following steps:
Formation of the Alkyne Group: This can be achieved through the use of acetylene derivatives and appropriate catalysts.
Introduction of the Hydroxyl Group: This step may involve oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Amination: The methylamino group can be introduced through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. The alkyne group may participate in covalent bonding with nucleophilic sites on proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- (2S,3R,4R)-2-amino-3-hydroxy-4-methyloct-6-enoic acid
- (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid
Uniqueness
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane groups. This uniqueness allows for specific applications in chemical synthesis and biological research.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid |
InChI |
InChI=1S/C10H17NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h7-9,11-12H,6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
InChIキー |
YZGVAJYJPSGLLK-HRDYMLBCSA-N |
異性体SMILES |
CC#CC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O |
正規SMILES |
CC#CCC(C)C(C(C(=O)O)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


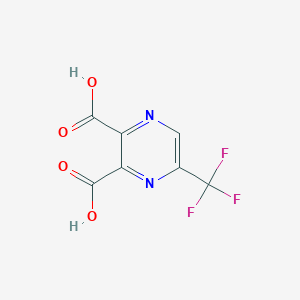
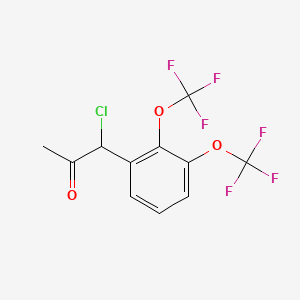


![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
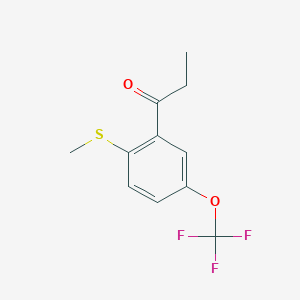
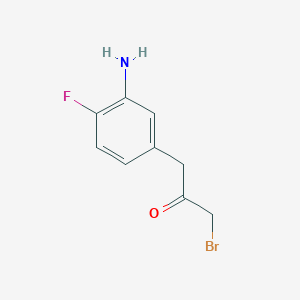
![2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-](/img/structure/B14068147.png)
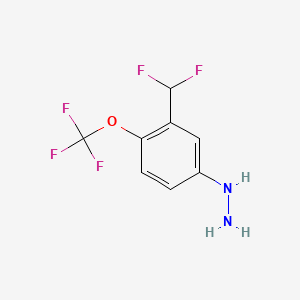
![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)
